Cas no 1027514-13-1 (Ethyl4-(tert-Butyl)-alpha,alpha-difluorophenylacetate)

1027514-13-1 structure
Produktname:Ethyl4-(tert-Butyl)-alpha,alpha-difluorophenylacetate
CAS-Nr.:1027514-13-1
MF:C14H18F2O2
MW:256.288331508636
MDL:MFCD11007714
CID:4559443
PubChem ID:39058319
Ethyl4-(tert-Butyl)-alpha,alpha-difluorophenylacetate Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- Ethyl-2,2-difluoro-2-(4-tert-butylphenyl)acetate
- Ethyl 4-(tert-Butyl)-alpha,alpha-difluorophenylacetate
- ethyl 2-(4-tert-butylphenyl)-2,2-difluoroacetate
- Benzeneacetic acid, 4-(1,1-dimethylethyl)-α,α-difluoro-, ethyl ester
- Benzeneacetic acid, 4-(1,1-dimethylethyl)-alpha,alpha-difluoro-, ethyl ester
- Ethyl4-(tert-Butyl)-alpha,alpha-difluorophenylacetate
- CRB51413
- FS-6158
- SY038861
- Ethyl 2-(4-(tert-butyl)phenyl)-2,2-difluoroacetate
- ethyl (4-tert-butylphenyl)(difluoro)acetate
- Benzeneaceticacid,4-(1,1-dimethylethyl)-alpha,alpha-difluoro-,ethylester
- CS-0329820
- Ethyl (4-tert-Butylphenyl)difluoroacetate
- MFCD11007714
- AC2738
- AKOS006097244
- 1027514-13-1
-
- MDL: MFCD11007714
- Inchi: 1S/C14H18F2O2/c1-5-18-12(17)14(15,16)11-8-6-10(7-9-11)13(2,3)4/h6-9H,5H2,1-4H3
- InChI-Schlüssel: WZGDUQNRJSHKRC-UHFFFAOYSA-N
- Lächelt: C(OCC)(=O)C(F)(F)C1=CC=C(C(C)(C)C)C=C1
Berechnete Eigenschaften
- Genaue Masse: 256.12748614g/mol
- Monoisotopenmasse: 256.12748614g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 0
- Anzahl der Akzeptoren für Wasserstoffbindungen: 2
- Schwere Atomanzahl: 18
- Anzahl drehbarer Bindungen: 5
- Komplexität: 287
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.5
- Topologische Polaroberfläche: 26.3Ų
Ethyl4-(tert-Butyl)-alpha,alpha-difluorophenylacetate Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
Fluorochem | 035991-1g |
Ethyl-2,2-difluoro-2-(4-tert-butylphenyl)acetate |
1027514-13-1 | 95% | 1g |
£160.00 | 2022-03-01 | |
Apollo Scientific | PC510339-1g |
Ethyl 4-(tert-Butyl)-alpha,alpha-difluorophenylacetate |
1027514-13-1 | 1g |
£630.00 | 2023-08-31 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X92225-5g |
ethyl 2-(4-(tert-butyl)phenyl)-2,2-difluoroacetate |
1027514-13-1 | 93% | 5g |
¥2568.0 | 2023-09-05 | |
eNovation Chemicals LLC | D776216-1g |
Ethyl 4-(tert-Butyl)-alpha,alpha-difluorophenylacetate |
1027514-13-1 | 95% | 1g |
$605 | 2024-07-20 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01099868-1g |
Benzeneacetic acid, 4-(1,1-dimethylethyl)-alpha,alpha-difluoro-, ethyl ester |
1027514-13-1 | 95% | 1g |
¥1260.0 | 2023-04-06 | |
Oakwood | 035991-250mg |
Ethyl (4-tert-Butylphenyl)difluoroacetate |
1027514-13-1 | 95% | 250mg |
$95.00 | 2023-09-16 | |
A2B Chem LLC | AX04876-250mg |
Ethyl4-(tert-Butyl)-alpha,alpha-difluorophenylacetate |
1027514-13-1 | 95% | 250mg |
$95.00 | 2024-01-05 | |
A2B Chem LLC | AX04876-1g |
Ethyl4-(tert-Butyl)-alpha,alpha-difluorophenylacetate |
1027514-13-1 | 93% | 1g |
$327.00 | 2024-04-20 | |
eNovation Chemicals LLC | D776216-1g |
Ethyl 4-(tert-Butyl)-alpha,alpha-difluorophenylacetate |
1027514-13-1 | 95% | 1g |
$605 | 2025-02-26 | |
A2B Chem LLC | AX04876-5g |
Ethyl4-(tert-Butyl)-alpha,alpha-difluorophenylacetate |
1027514-13-1 | 95% | 5g |
$825.00 | 2024-01-05 |
Ethyl4-(tert-Butyl)-alpha,alpha-difluorophenylacetate Verwandte Literatur
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2. Book reviews
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Kaitie A. Giffin,Ilia Korobkov,R. Tom Baker Dalton Trans., 2015,44, 19587-19596
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Boosa Venu,Bilakanti Vishali,Gutta Naresh,Velisoju Vijay Kumar,Medak Sudhakar,Ramineni Kishore,Jorge Beltramini,Muxina Konarova,Akula Venugopal Catal. Sci. Technol., 2016,6, 8055-8062
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Mengmeng Lan,Guodong Cui,Hongwei Zhang Org. Chem. Front., 2019,6, 3566-3574
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Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:1027514-13-1)Ethyl4-(tert-Butyl)-alpha,alpha-difluorophenylacetate

Reinheit:99%/99%
Menge:1g/5g
Preis ($):152.0/256.0